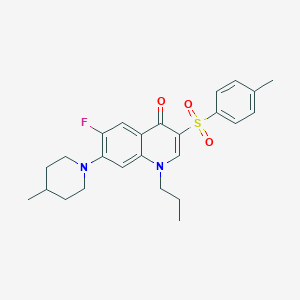

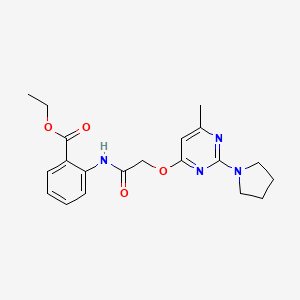

![molecular formula C18H20ClN5S B3017920 1-(3-氯苯基)-4-(2-哌啶-1-基乙基硫烷基)吡唑并[3,4-d]嘧啶 CAS No. 872861-83-1](/img/structure/B3017920.png)

1-(3-氯苯基)-4-(2-哌啶-1-基乙基硫烷基)吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological properties, particularly as inhibitors of cell proliferation and as potential therapeutic agents in various diseases. The pyrazolo[3,4-d]pyrimidine nucleus is an attractive scaffold for the preparation of adenosine receptor antagonists and has been explored for its antiproliferative and proapoptotic activities in cancer cell lines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the functionalization of the core structure to enhance biological activity and solubility. In one study, the C(5) position was functionalized with a salifiable moiety to improve water solubility at low pH, although solubility at physiological pH remained poor . Another approach involved the synthesis of new derivatives that showed potent antiproliferative effects by interfering with the phosphorylation of Src, a protein associated with cancer cell growth .

Molecular Structure Analysis

Molecular modeling studies have been instrumental in understanding the structure-activity relationships and selectivity profiles of pyrazolo[3,4-d]pyrimidine derivatives. These studies help rationalize how the compounds interact with their targets at the molecular level, which is crucial for the design of more potent and selective inhibitors .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of a piperidinyl ring can lead to the formation of stable, water-soluble salts, which are suitable for intravenous infusion . Additionally, the reaction of pyrazole derivatives with various amines can yield compounds with diverse biological activities, including platelet antiaggregating activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, are critical for their biological efficacy and potential therapeutic application. The hydrochloride salt of a piperidinyl derivative demonstrated high solubility at physiological pH, which is advantageous for drug formulation . The crystal structures of these compounds, as well as their non-covalent interactions, such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), contribute to their stability and reactivity .

科学研究应用

多巴胺 D4 受体配体

Rowley 等人(1997 年)的一项研究调查了 5-(4-氯苯基)-3-(1-(4-氯苄基)哌啶-4-基)吡唑作为人多巴胺 D4 受体的配体。该化合物显示出纳摩尔拮抗活性,对 D2 和 D3 受体具有显着选择性,表明其作为开发与多巴胺相关疾病治疗方法的靶点的潜力 (Rowley 等人,1997 年)。

人 A₃ 腺苷受体拮抗剂

Baraldi 等人(2012 年)探索了水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶作为人 A₃ 腺苷受体拮抗剂。他们的研究导致开发出在生理 pH 值下具有良好水溶性的化合物,显示出作为受体拮抗剂静脉输注的潜力 (Baraldi 等人,2012 年)。

抗病毒和抗肿瘤药剂

El-Subbagh 等人(2000 年)合成了一系列化合物,包括具有潜在抗病毒和抗肿瘤活性的吡唑并[4,3-c]吡啶和吡啶并[4,3-d]嘧啶。他们的研究结果突出了这些化合物在治疗病毒感染和癌症方面的治疗可能性 (El-Subbagh 等人,2000 年)。

抗菌活性

Ghorab 等人(2004 年)报道了吡唑并[3,4-d]嘧啶衍生物的抗菌活性,他们合成了含有氨基酸、咪唑和磺酰胺部分的化合物。其中一些化合物表现出的抗菌活性与标准抗生素相当,展示了它们在抗菌治疗中的潜力 (Ghorab 等人,2004 年)。

作用机制

属性

IUPAC Name |

1-(3-chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5S/c19-14-5-4-6-15(11-14)24-17-16(12-22-24)18(21-13-20-17)25-10-9-23-7-2-1-3-8-23/h4-6,11-13H,1-3,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMXNNVCZGEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

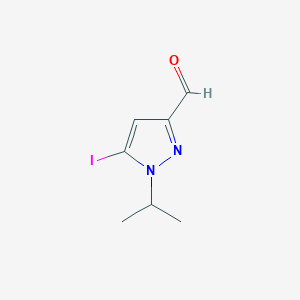

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

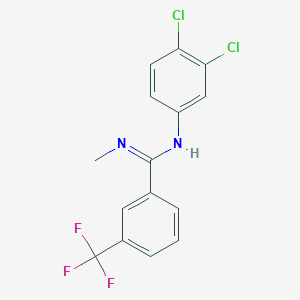

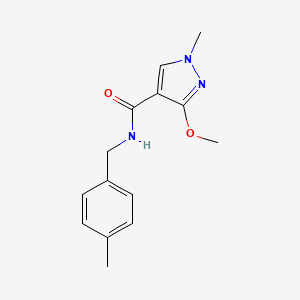

![1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3017846.png)

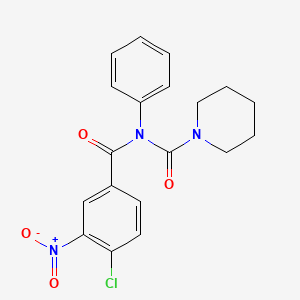

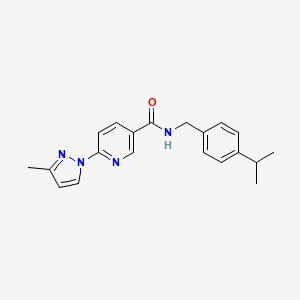

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)

![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)

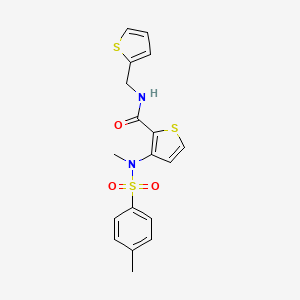

![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)